REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH:7]2[CH:3]1[CH2:4][O:5][C:6]2=[O:8].OC[C@H]1[C@H](C(O)=O)C1(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[C@H:7]2[C@@H:3]1[CH2:4][O:5][C:6]2=[O:8]
|
Name
|
solution
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C2COC(C12)=O)C
|
Name
|
1R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.062 g
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1C([C@H]1C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
was obtained in the same manner as in Example 7 excepting that pH was 1
|
Type
|
EXTRACTION
|
Details
|
in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2
|
Name
|
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
|
Type
|
|
Smiles
|
CC1([C@H]2COC([C@@H]12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH:7]2[CH:3]1[CH2:4][O:5][C:6]2=[O:8].OC[C@H]1[C@H](C(O)=O)C1(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[C@H:7]2[C@@H:3]1[CH2:4][O:5][C:6]2=[O:8]
|
Name
|
solution
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C2COC(C12)=O)C
|
Name
|
1R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.062 g
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1C([C@H]1C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
was obtained in the same manner as in Example 7 excepting that pH was 1
|
Type
|
EXTRACTION
|
Details
|
in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2
|
Name
|
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
|
Type
|
|
Smiles
|
CC1([C@H]2COC([C@@H]12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |